N-(1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide
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Overview
Description
N-(1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of indole, hydrazine, and benzamide moieties, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide to introduce the bromine atom at the desired position.
Hydrazone Formation: The brominated indole is reacted with hydrazine to form the hydrazone intermediate.
Coupling with Benzamide: The hydrazone intermediate is coupled with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-(1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its anticancer or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-{[2-(5-chloro-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide
- N-(1-{[2-(5-fluoro-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide
Uniqueness
N-(1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The combination of indole, hydrazine, and benzamide moieties also contributes to its distinct properties compared to similar compounds with different halogen atoms or functional groups.
Properties
Molecular Formula |
C28H23BrN4O3 |
---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
N-[(2E,4E)-1-[(5-bromo-2-hydroxy-1,7-dimethylindol-3-yl)diazenyl]-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
InChI |
InChI=1S/C28H23BrN4O3/c1-18-16-21(29)17-22-24(28(36)33(2)25(18)22)31-32-27(35)23(15-9-12-19-10-5-3-6-11-19)30-26(34)20-13-7-4-8-14-20/h3-17,36H,1-2H3,(H,30,34)/b12-9+,23-15+,32-31? |
InChI Key |
UDWFHQAXLMOIBK-PKGDVOKSSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1N(C(=C2N=NC(=O)/C(=C\C=C\C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4)O)C)Br |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=C2N=NC(=O)C(=CC=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4)O)C)Br |
Origin of Product |
United States |
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